
2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyridine derivatives often involves palladium-catalyzed cyanation/reduction sequences, regioselective chlorination, and selective monodechlorination processes. For instance, the practical synthesis of related compounds, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, employs a palladium-catalyzed sequence for introducing aminomethyl moieties (Xin Wang et al., 2006).
Molecular Structure Analysis
Studies on the molecular structure of similar compounds, such as 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate, reveal insights into dihedral angles, torsion angles, and intramolecular hydrogen bonding, which play crucial roles in stabilizing the compound's conformation and determining its reactive properties (Xiao‐Juan Wang & Yun-long Feng, 2010).
Chemical Reactions and Properties
The chemical reactivity of pyridine derivatives includes regioselective metalation, carboxylation, and functionalization at specific positions of the pyridine ring. The ability to selectively introduce functional groups at different positions significantly expands the utility and applicability of these compounds in various chemical reactions (Carla Bobbio & M. Schlosser, 2005).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting points, and crystalline structure, are influenced by the specific substituents and functional groups present in the molecule. These properties are crucial for determining the compound's suitability for different applications, including its role in supramolecular chemistry and material science (J. Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid and related compounds, such as reactivity towards electrophiles and nucleophiles, stability under various conditions, and potential for forming derivatives, are central to their application in chemical synthesis and development of new materials. These properties are determined by the electron configuration of the pyridine ring and the nature of substituents (Gang Zhou et al., 2018).
Scientific Research Applications
Aurora Kinase Inhibition for Cancer Treatment
Research has shown that compounds structurally related to 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid, particularly those inhibiting Aurora kinases, are potential candidates for cancer treatment. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. (ロバート ヘンリー,ジェームズ, 2006).
Esterification and Carboxylation Reactions
The reactivity of pyridine derivatives, similar to the subject compound, towards esterification and carboxylation reactions has been widely studied. Such reactions are fundamental in organic synthesis, contributing to the development of diverse organic compounds, including pharmaceuticals and agrochemicals. Examples include the preparation of esters of α-chloro-substituted alcohols and the selective functionalization of halopyridines to obtain various carboxylic acids. (U. Utebaev, E. M. Rokhlin, I. L. Knunyants, 1974); (F. Cottet et al., 2004).
Antibacterial Agents
Pyridonecarboxylic acids, structurally related to the mentioned compound, have been synthesized and evaluated for their antibacterial activity. These compounds show promise in the development of new antibacterial agents, highlighting the significance of pyridine derivatives in medicinal chemistry. (H. Egawa et al., 1984).
Metal-Organic Frameworks (MOFs)
Compounds with pyridine and carboxylic acid functionalities, akin to this compound, are utilized in constructing Metal-Organic Frameworks (MOFs). MOFs are promising materials for gas storage, separation, and catalysis due to their high porosity and tunable structures. The synthesis of MOFs using aromatic carboxylic acid ligands demonstrates the application of such compounds in advanced material science. (Xiankai Sun et al., 2021).
properties
IUPAC Name |
2-(4-chloro-3-fluoroanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUUGMNDOEHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

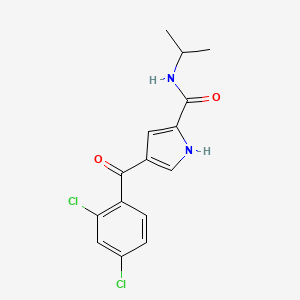
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
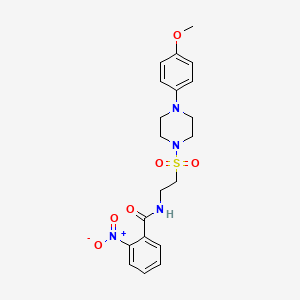
![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)
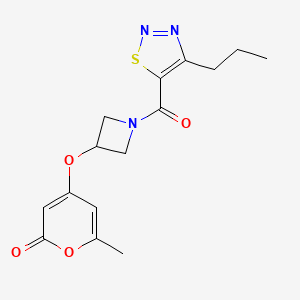

![N-[3-Methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2498043.png)
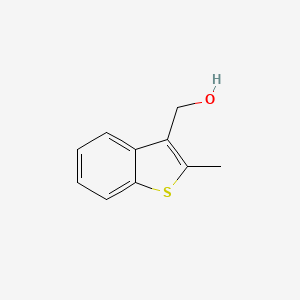
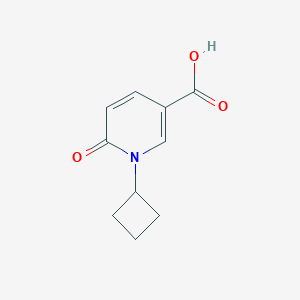
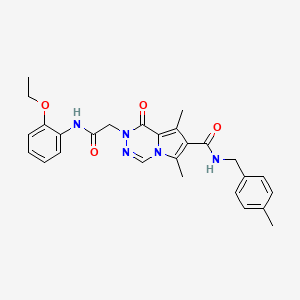
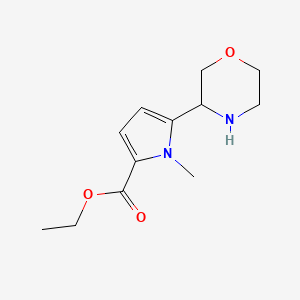
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)